molecular formula C12H17NO B7939739 1-(4-(Dimethylamino)phenyl)but-3-en-1-ol

1-(4-(Dimethylamino)phenyl)but-3-en-1-ol

Cat. No.: B7939739
M. Wt: 191.27 g/mol
InChI Key: VEEHFQUNHYSWHV-UHFFFAOYSA-N
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Description

1-(4-(Dimethylamino)phenyl)but-3-en-1-ol is an organic compound that features a butenol structure with a dimethylaminophenyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Dimethylamino)phenyl)but-3-en-1-ol typically involves the reaction of 4-dimethylaminobenzaldehyde with a suitable alkene under specific conditions. One common method is the aldol condensation reaction, where 4-dimethylaminobenzaldehyde reacts with butanal in the presence of a base such as sodium hydroxide to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale aldol condensation reactions, followed by purification steps such as recrystallization or distillation to obtain the pure compound. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Dimethylamino)phenyl)but-3-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond can be reduced to form the corresponding saturated alcohol.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-(4-Dimethylaminophenyl)-1-buten-4-one.

    Reduction: Formation of 4-(4-Dimethylaminophenyl)-butanol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(4-(Dimethylamino)phenyl)but-3-en-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-(Dimethylamino)phenyl)but-3-en-1-ol involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert their effects through various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-(Dimethylamino)phenyl)but-3-en-1-ol is unique due to its butenol structure, which provides distinct chemical reactivity and potential applications compared to other similar compounds. Its stability and ease of synthesis make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-[4-(dimethylamino)phenyl]but-3-en-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-4-5-12(14)10-6-8-11(9-7-10)13(2)3/h4,6-9,12,14H,1,5H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEEHFQUNHYSWHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CC=C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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